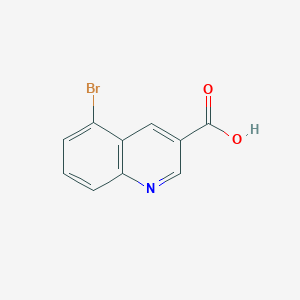

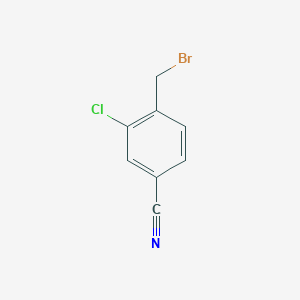

5-Bromoquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 and a molecular weight of 252.07 . It is a solid substance stored in dry conditions at room temperature .

Synthesis Analysis

The synthesis of quinoline compounds, such as this compound, has been a subject of interest in the field of organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, which is characteristic of quinoline compounds .Chemical Reactions Analysis

Quinoline compounds undergo a variety of chemical reactions. For instance, they can undergo reactions involving the O−H bond, such as acid dissociation and solvolytic reactions . They can also undergo reactions at the carbonyl bond, which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C−O bond .Physical And Chemical Properties Analysis

This compound is a solid substance . Like other carboxylic acids, it likely has high boiling points compared to other substances of comparable molar mass . Its solubility in water may decrease with increasing molar mass .Mechanism of Action

The mechanism of action of 5-Bromoquinoline-3-carboxylic acid is not yet fully understood. However, it is known to interact with certain proteins and enzymes, which can lead to changes in the structure and function of the proteins or enzymes. It has been suggested that this compound may act as an inhibitor of enzymes, which could explain its pharmacological effects.

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to inhibit the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone. In addition, it has been shown to have antioxidant properties and to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

5-Bromoquinoline-3-carboxylic acid has several advantages for laboratory experiments. It is a stable compound, with a low toxicity profile, and can be easily synthesized in the laboratory. However, it is also a strong inhibitor of certain enzymes and may interfere with the results of certain experiments. Therefore, it is important to consider the potential effects of this compound when designing experiments.

Future Directions

There are several potential future directions for research on 5-Bromoquinoline-3-carboxylic acid. These include the development of new drugs based on its structure, the exploration of its potential use as an anticancer agent, and further research into its mechanism of action. Additionally, further research is needed to better understand its effects on biochemical and physiological processes. Finally, additional research is needed to explore its potential use as a fluorescent dye in biological imaging.

Synthesis Methods

5-Bromoquinoline-3-carboxylic acid can be synthesized by various methods, including oxidation of 5-bromoquinoline, reaction of 5-bromoquinoline with ethyl chloroformate, and reaction of 5-bromoquinoline with acetic anhydride. A direct synthesis of this compound from 5-bromoquinoline and ethyl chloroformate is the most efficient method and yields the highest purity of the product.

Scientific Research Applications

5-Bromoquinoline-3-carboxylic acid is widely used in scientific research due to its unique properties. It is used in the synthesis of pharmaceuticals, as a reagent in chemical reactions, and as a fluorescent dye in biological imaging. It is also used to study the structure and function of proteins and to develop new drugs.

Safety and Hazards

properties

IUPAC Name |

5-bromoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLFBEXBABQCAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride](/img/structure/B2620365.png)

![N-[2-[[4-(Difluoromethyl)cyclohexyl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2620371.png)

![6-[(3-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2620373.png)

![N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2620375.png)

![2-Chloro-N-[2,2-difluoro-2-(1-methoxycyclobutyl)ethyl]acetamide](/img/structure/B2620380.png)

![3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2620383.png)

![N-(4-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2620385.png)

![8-propyl-5,6,7,8-tetrahydro-4H-thieno[2,3-b]azepine-2-carboxylic acid](/img/structure/B2620387.png)